7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties .
Preparation Methods
The synthesis of 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method involves the regioselective acylation of 7,8-dihydroxy-4-methylcoumarin using lipase from Rhizopus oryzae in tetrahydrofuran at 45°C . Industrial production methods often focus on optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acid anhydrides.
Scientific Research Applications
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the expression of neurotrophic factors in the hypothalamus, which can influence neurogenesis and metabolic processes . The compound’s antioxidant properties also play a role in its biological effects, protecting cells from oxidative stress and damage .
Comparison with Similar Compounds
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7,8-Dihydroxy-4-methylcoumarin: Similar in structure but with a methyl group instead of a hydroxymethyl group, it has been studied for its neuroprotective and metabolic effects.
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties, particularly against breast cancer cells. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
7,8-dihydroxy-4-(hydroxymethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,11-12,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBNHLYHCBCREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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